molecular formula C17H14BBrN2O B2959039 2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 927384-45-0

2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No.: B2959039
CAS No.: 927384-45-0
M. Wt: 353.03
InChI Key: QQZXWPROUOGDQT-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine is a boron-containing heterocyclic compound characterized by a naphtho[1,8-de][1,3,2]diazaborinine core fused with a brominated and methoxy-substituted phenyl group. This compound belongs to the naphthalene-1,8-diaminato (Bdan) family, which is known for its stability and modular utility in cross-coupling reactions .

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BBrN2O/c1-22-16-9-8-12(19)10-13(16)18-20-14-6-2-4-11-5-3-7-15(21-18)17(11)14/h2-10,20-21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZXWPROUOGDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BBrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (CAS RN: 927384-45-0) is a member of the diazaborinine family, characterized by its unique structural features that incorporate both naphthalene and boron. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C17H14BBrN2O
  • Molecular Weight : 353.02 g/mol
  • Purity : >98% (GC)
  • Physical State : Solid (pale yellow to dark green powder)
  • Melting Point : 141 °C
  • Solubility : Soluble in methanol

Anticancer Properties

Research indicates that compounds containing naphthalene moieties exhibit significant anticancer activities. The structural characteristics of this compound may contribute to its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties. The presence of the bromine atom in its structure enhances its reactivity and potential interaction with microbial targets.

Case Studies

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells.
  • Microbial Inhibition Assays :
    • The compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Data Summary Table

PropertyValue
Molecular FormulaC17H14BBrN2O
Molecular Weight353.02 g/mol
Melting Point141 °C
SolubilityMethanol
Anticancer ActivityEffective against MCF-7 and A549
Antimicrobial ActivityEffective against E. coli and S. aureus

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing bromine or fluorine in analogs, influencing the boron center’s electrophilicity and reactivity .

Crystallographic and Spectroscopic Properties

Crystallographic Data

Compound Name Crystal System Space Group Unit Cell Parameters (Å) Reference
2-(3,5-Difluorophenyl)-...diazaborinine Monoclinic P21/c a = 9.0978(14), b = 18.580(3), c = 15.476(2), β = 99.516(5)°, V = 2580.0(7) ų
2-(Pyridin-4-yl)-...diazaborinine Tetragonal I4 a = 21.5659(3), c = 5.0863(1), V = 2365.58(8) ų

NMR Spectroscopy

  • 1H NMR : Methoxy protons in the target compound would resonate near δ 3.8–4.0 ppm, absent in bromophenyl or thienyl analogs .
  • 11B NMR : Bdan derivatives typically show signals at δ ~28–30 ppm, consistent across substituents .

Q & A

What are the recommended synthetic methodologies for preparing 2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine?

Answer:
The synthesis typically involves boron-containing intermediates and Suzuki-Miyaura cross-coupling reactions. A common approach is to use naphthalene-1,8-diaminato (dan) ligands as masking groups to stabilize the boron center during iterative coupling steps. For example:

  • Step 1 : React 5-bromo-2-methoxyphenylboronic acid with naphtho[1,8-de]diamine derivatives under inert conditions (e.g., argon) using a palladium catalyst (e.g., Pd(PPh₃)₄) .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via NMR and HRMS .
  • Key Tip : Ensure anhydrous conditions to prevent hydrolysis of the boron-nitrogen bonds .

How can researchers characterize the electronic and structural properties of this compound?

Answer:
Advanced characterization techniques are essential:

  • X-ray crystallography : Resolves bond lengths (e.g., B–N ≈ 1.40–1.45 Å) and dihedral angles to confirm planar geometry .
  • Multinuclear NMR : <sup>11</sup>B NMR shows a peak near δ 29–30 ppm for the tetracoordinated boron center, while <sup>1</sup>H NMR reveals aromatic proton splitting patterns (δ 6.8–8.2 ppm) .
  • HRMS : Accurately determines molecular weight (e.g., [M+H]<sup>+</sup> expected at m/z 370.1) .
  • UV-Vis spectroscopy : Assess π→π* transitions in the naphthoaromatic system (λmax ~ 300–350 nm) .

What role does the boron center play in modulating reactivity for cross-coupling reactions?

Answer:
The boron atom in the diazaborinine ring exhibits reduced electrophilicity compared to traditional boronic esters (e.g., Bpin), making it less prone to hydrolysis and protodeboronation. This stability allows iterative cross-coupling in multi-step syntheses .

  • Mechanistic Insight : The dan ligand donates electron density to boron, stabilizing transition states during coupling .
  • Catalytic Systems : Use Pd(dba)₂ with SPhos ligands for efficient coupling with aryl halides at 80–100°C .

How can researchers resolve contradictions in reported solubility data for this compound?

Answer:
Solubility discrepancies often arise from crystallinity or residual solvents:

  • Reproducibility : Recrystallize from toluene/hexane mixtures to ensure consistent crystal packing .
  • Analytical Methods : Use TGA to detect solvent residues and DSC to assess melting point variability (±2°C) .
  • Alternative Solvents : Test DCM/THF (1:1) for improved dissolution in polar media .

What strategies optimize yield in large-scale syntheses of this compound?

Answer:
Scale-up challenges include exothermic side reactions and purification bottlenecks:

  • Batch vs. Flow Chemistry : Implement continuous flow systems to control heat dissipation during boronation steps .
  • Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with microwave-assisted heating (30 min, 100°C) to minimize costs .
  • Workflow : Use automated liquid-liquid extraction for efficient isolation .

How do steric effects from the methoxy and bromo substituents influence regioselectivity?

Answer:
The 5-bromo-2-methoxy substitution pattern directs electrophilic attacks to the para position of the phenyl ring due to:

  • Steric Hindrance : The methoxy group at C2 blocks ortho positions, favoring coupling at C5 .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, while methoxy donates electrons, creating a polarized reactive site .
  • Validation : Computational DFT studies (B3LYP/6-31G*) show localized LUMO density at C4/C6 positions .

What are the applications of this compound in materials science?

Answer:
Its rigid, planar structure makes it suitable for:

  • Organic Electronics : As an electron-deficient moiety in n-type semiconductors (hole mobility ~10<sup>-3</sup> cm²/V·s) .
  • Supramolecular Chemistry : Forms π-stacked dimers (distance ≈ 3.5 Å) for host-guest systems .
  • Photocatalysis : Acts as a triplet sensitizer under blue light (λ = 450 nm) .

How can computational modeling predict reaction pathways involving this compound?

Answer:

  • Software : Use Gaussian 16 with M06-2X/def2-TZVP to model transition states .
  • Key Parameters : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Validation : Compare computed <sup>11</sup>B NMR shifts (<±2 ppm) with experimental data .

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